molecular formula C19H14FN3OS2 B2728008 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide CAS No. 921520-24-3

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2728008
M. Wt: 383.46
InChI Key: UJYWVSUNFCNWNX-UHFFFAOYSA-N
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Description

Benzothiazoles are constituents of bioactive heterocyclic compounds that exhibit a wide spectrum of biological activities . They are important pharmacophores and intermediates for making drugs .


Synthesis Analysis

A series of 6-amidinobenzothiazoles, linked via phenoxymethylene or directly to the 1,2,3-triazole ring with a p-substituted phenyl or benzyl moiety, were synthesized . The influence of the type of amidino substituent and phenoxymethylene linker on antiproliferative and antitrypanosomal activities was observed .


Chemical Reactions Analysis

The antiproliferative activity of amidino- and amino-substituted 2-phenylbenzothiazole derivatives strongly depended on the position of the substituent in the benzothiazole skeleton, as well as on the type of amidino unit .

Scientific Research Applications

Anti-Cancer Activity

  • Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity: The compound demonstrated significant anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine in human cancer cell lines (lung, breast, and CNS cancer) (Hammam et al., 2005).
  • Thiazolyl N-benzyl-substituted Acetamide Derivatives: These derivatives showed inhibitory activities against Src kinase and anticancer effects, with specific compounds demonstrating significant inhibition in cell proliferation of human colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).

Antimicrobial Activity

  • Synthesis, SAR, In-Silico Appraisal, and Anti-Microbial Study: The compound showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other selected bacterial and fungal microbial strains (Anuse et al., 2019).

Synthesis and Structural Studies

  • Spectroscopic, Quantum Mechanical Studies, Ligand Protein Interactions: The compound demonstrated potential as a photosensitizer in dye-sensitized solar cells (DSSCs) and showed good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).
  • Synthesis of Novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) Methylene)-4-oxo-2-thioxothiazolidin-3-yl) Acetamides: The synthesized derivatives of this compound exhibited significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Future Directions

The findings encourage further development of novel structurally related 6-amidino-2-arylbenzothiazoles to obtain more selective anticancer and anti-HAT agents . The investigation demonstrated that the newly synthesized compounds have the potential as anticancer agents and provided leads for further development .

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS2/c20-14-5-6-16-17(9-14)26-19(22-16)23(12-13-3-1-7-21-11-13)18(24)10-15-4-2-8-25-15/h1-9,11H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYWVSUNFCNWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide

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